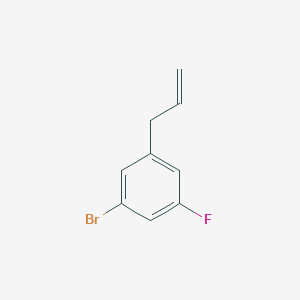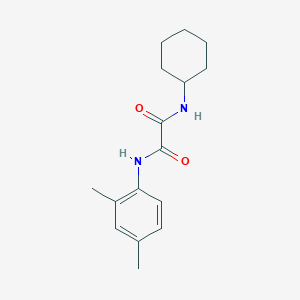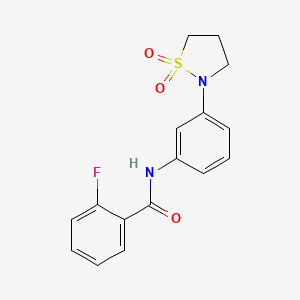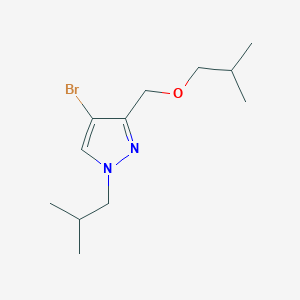
4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound with the molecular formula C12H21BrN2O. This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring, and they exhibit a wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the bromination of a pyrazole derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out at a specific temperature and monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
4-Bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the study of enzyme inhibitors or receptor modulators.
Medicine: Pyrazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to form specific interactions with its targets, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole
- 4-Bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole
- 4-Bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole
Uniqueness
4-Bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isobutyl group and the isobutoxymethyl moiety can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its similar counterparts.
Propriétés
IUPAC Name |
4-bromo-3-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-9(2)5-15-6-11(13)12(14-15)8-16-7-10(3)4/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDJSVHUVPJYOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-Methylindazol-3-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382801.png)
![N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2382802.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2382803.png)
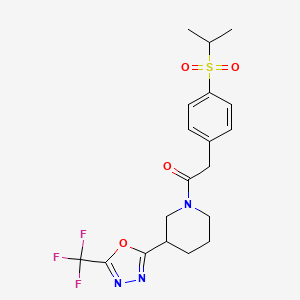
![2-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B2382806.png)
![1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382810.png)
![N-[3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2382811.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2382812.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)
